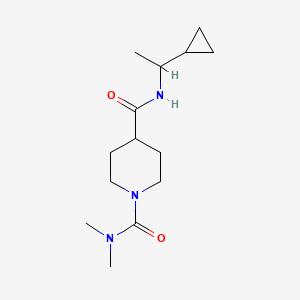![molecular formula C13H10BrF2NOS B7527142 N-[(4-bromothiophen-2-yl)methyl]-3,5-difluoro-N-methylbenzamide](/img/structure/B7527142.png)
N-[(4-bromothiophen-2-yl)methyl]-3,5-difluoro-N-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(4-bromothiophen-2-yl)methyl]-3,5-difluoro-N-methylbenzamide, also known as BTF, is a chemical compound that has been widely studied for its potential use in scientific research. BTF is a member of the benzamide class of compounds and has been shown to have a variety of biochemical and physiological effects. In
科学的研究の応用
N-[(4-bromothiophen-2-yl)methyl]-3,5-difluoro-N-methylbenzamide has been studied extensively for its potential use as a tool compound in scientific research. It has been shown to have a high affinity for the dopamine D3 receptor, making it a valuable tool for studying the role of this receptor in various physiological processes. N-[(4-bromothiophen-2-yl)methyl]-3,5-difluoro-N-methylbenzamide has also been used to study the role of the dopamine D3 receptor in drug addiction and other psychiatric disorders.
作用機序
N-[(4-bromothiophen-2-yl)methyl]-3,5-difluoro-N-methylbenzamide acts as a selective antagonist of the dopamine D3 receptor, meaning that it blocks the action of dopamine at this receptor. This leads to a reduction in the activity of the dopamine D3 receptor and a decrease in the release of dopamine in certain areas of the brain. This mechanism of action has been shown to have implications for drug addiction and other psychiatric disorders.
Biochemical and Physiological Effects
N-[(4-bromothiophen-2-yl)methyl]-3,5-difluoro-N-methylbenzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to decrease the reinforcing effects of drugs of abuse, such as cocaine and nicotine, in animal models. N-[(4-bromothiophen-2-yl)methyl]-3,5-difluoro-N-methylbenzamide has also been shown to decrease the locomotor activity of animals in response to drugs of abuse. These effects suggest that N-[(4-bromothiophen-2-yl)methyl]-3,5-difluoro-N-methylbenzamide may have potential as a treatment for drug addiction and other psychiatric disorders.
実験室実験の利点と制限
One of the main advantages of N-[(4-bromothiophen-2-yl)methyl]-3,5-difluoro-N-methylbenzamide is its high selectivity for the dopamine D3 receptor. This makes it a valuable tool for studying the role of this receptor in various physiological processes. However, one limitation of N-[(4-bromothiophen-2-yl)methyl]-3,5-difluoro-N-methylbenzamide is its relatively low potency compared to other dopamine receptor antagonists. This can make it difficult to achieve the desired level of receptor blockade in some experiments.
将来の方向性
There are several future directions for research on N-[(4-bromothiophen-2-yl)methyl]-3,5-difluoro-N-methylbenzamide. One area of interest is the role of the dopamine D3 receptor in drug addiction and other psychiatric disorders. N-[(4-bromothiophen-2-yl)methyl]-3,5-difluoro-N-methylbenzamide has shown promise as a potential treatment for these disorders, and further research is needed to explore its efficacy in clinical trials. Another area of interest is the development of more potent and selective dopamine D3 receptor antagonists. These compounds could be used to further elucidate the role of the dopamine D3 receptor in various physiological processes.
合成法
The synthesis of N-[(4-bromothiophen-2-yl)methyl]-3,5-difluoro-N-methylbenzamide involves a multi-step process that begins with the reaction of 4-bromothiophene-2-carboxylic acid with thionyl chloride to form 4-bromothiophene-2-carbonyl chloride. This intermediate is then reacted with N-methyl-3,5-difluoroaniline in the presence of a base to form the final product, N-[(4-bromothiophen-2-yl)methyl]-3,5-difluoro-N-methylbenzamide. The synthesis of N-[(4-bromothiophen-2-yl)methyl]-3,5-difluoro-N-methylbenzamide has been optimized over the years to increase yields and reduce impurities.
特性
IUPAC Name |
N-[(4-bromothiophen-2-yl)methyl]-3,5-difluoro-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrF2NOS/c1-17(6-12-4-9(14)7-19-12)13(18)8-2-10(15)5-11(16)3-8/h2-5,7H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FENVJEGZIFLTEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CS1)Br)C(=O)C2=CC(=CC(=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrF2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3,5-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7527060.png)
![1-Cyclopropyl-3-[(6-methylpyridin-3-yl)methyl]urea](/img/structure/B7527064.png)
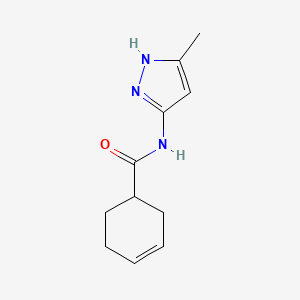
![3-(5-Fluoro-2-methylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7527076.png)
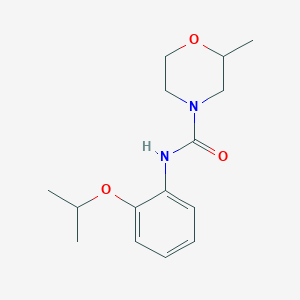
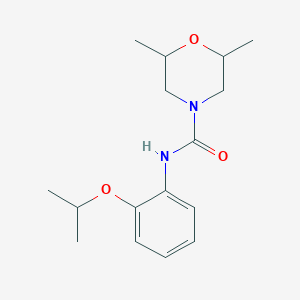

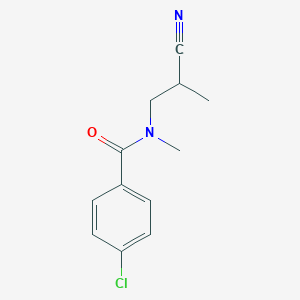
![6-methyl-N-[(6-methylpyridin-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B7527090.png)
![3-(3-Fluoro-4-methylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7527091.png)
![3-(3-Fluoro-4-methylphenyl)-1-[(4-hydroxyphenyl)methyl]-1-methylurea](/img/structure/B7527097.png)
![N-[(6-methylpyridin-3-yl)methyl]-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B7527105.png)

